
(6-((2-Ethoxyethyl)amino)-5-methylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(6-((2-Ethoxyethyl)amino)-5-methylpyridin-3-yl)boronic acid” is a boronic acid derivative with a pyridine ring substituted at the 3-position. The compound contains a boron atom attached to the pyridine nitrogen and an ethoxyethylamine group. Boronic acids are versatile compounds known for their reactivity in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-aminomethyl-5-methylpyridine with triethyl borate, followed by hydrolysis to yield the boronic acid. The ethoxyethyl group is introduced through an etherification step using ethoxyethanol or its derivatives.
Reaction Conditions: The reaction typically takes place under an inert atmosphere (argon or nitrogen) to prevent oxidation of the boronic acid. Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used. Acidic conditions facilitate the hydrolysis step, while base-catalyzed etherification ensures the incorporation of the ethoxyethyl group.
Industrial Production: Industrial-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction conditions, purification, and scalability are critical factors in large-scale synthesis.
化学反应分析
Reactivity: “(6-((2-Ethoxyethyl)amino)-5-methylpyridin-3-yl)boronic acid” participates in various chemical reactions:
Boronic Acid Reactions: It undergoes Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming C-C bonds. These reactions are essential in pharmaceutical and materials science.
Redox Reactions: Boronic acids can be oxidized to boronic esters or reduced to boronic pinacol esters.
Substitution Reactions: Nucleophilic substitution at the boron center can lead to diverse functionalizations.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and aryl/vinyl halides.
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4).
Etherification: Base (e.g., NaOH, KOH), ethoxyethanol.
Major Products: The major products depend on the specific reactions. In Suzuki-Miyaura couplings, the aryl or vinyl-substituted product is formed.
科学研究应用
Chemistry:
Catalysis: Boronic acids serve as catalysts in organic transformations.
Sensor Development: Their reversible binding to diols is exploited in fluorescent sensors.
Drug Discovery: Boronic acids are crucial in designing protease inhibitors.
Anticancer Agents: Some boronic acid derivatives exhibit antitumor activity.
Diabetes Research: Boronic acids interact with glucose, aiding in glucose sensing.
Antibacterial Properties: Certain boronic acids have antibacterial effects.
Materials Science: Boronic acids contribute to polymer synthesis and materials design.
Agrochemicals: Boron-containing compounds find applications in agriculture.
作用机制
The exact mechanism of action for “(6-((2-Ethoxyethyl)amino)-5-methylpyridin-3-yl)boronic acid” depends on its specific application. It may involve binding to specific enzymes, receptors, or cellular components. Further research is needed to elucidate its precise mode of action.
相似化合物的比较
While there are other boronic acids, this compound’s unique combination of the pyridine ring, ethoxyethyl group, and boron center sets it apart. Similar compounds include phenylboronic acid, pinacolboronic acid, and other pyridine-based boronic acids.
: Boronic Acid - Wikipedia : Synthesis of Boronic Acids : Boronic Acid Derivatives: Tools for Building C–C Bonds
属性
分子式 |
C10H17BN2O3 |
|---|---|
分子量 |
224.07 g/mol |
IUPAC 名称 |
[6-(2-ethoxyethylamino)-5-methylpyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H17BN2O3/c1-3-16-5-4-12-10-8(2)6-9(7-13-10)11(14)15/h6-7,14-15H,3-5H2,1-2H3,(H,12,13) |
InChI 键 |
DHPZWSMOOBDNJG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)NCCOCC)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


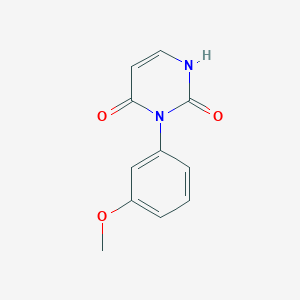
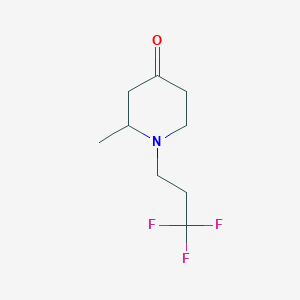

![7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13327802.png)
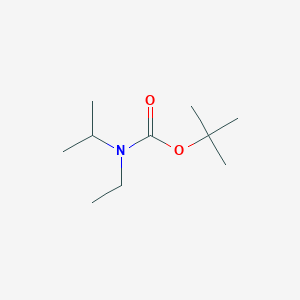
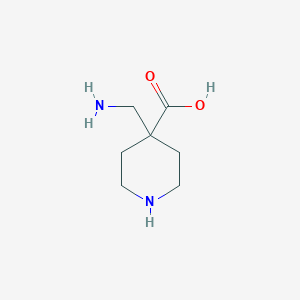
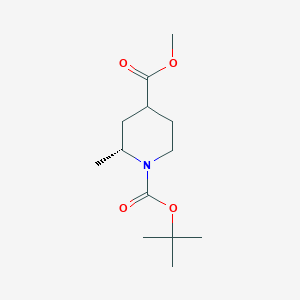
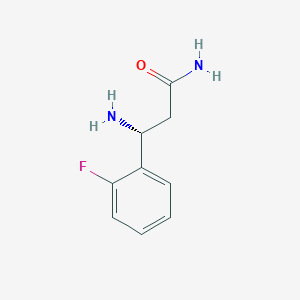

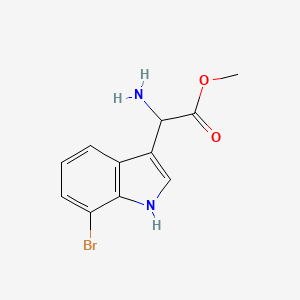
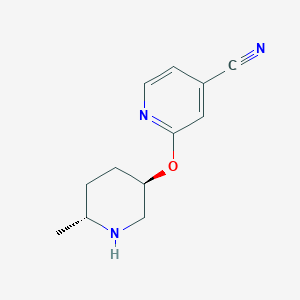
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)
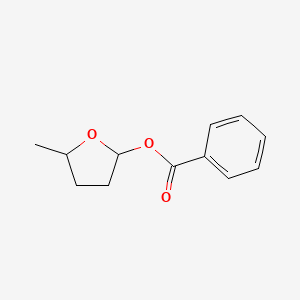
![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
